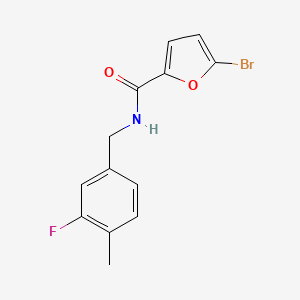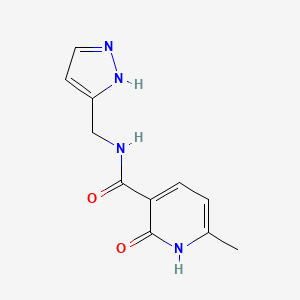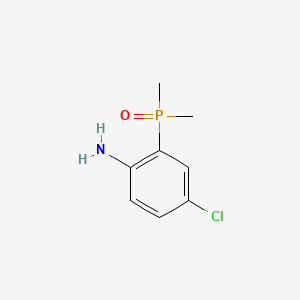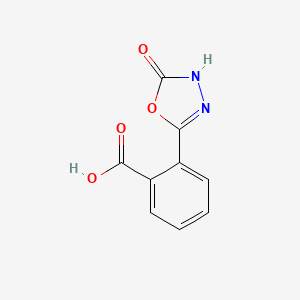![molecular formula C10H13BrOZn B14901180 2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
2-[(i-Propyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Iso-propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic reagent. The presence of the iso-propyloxy group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Iso-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(Iso-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-[(Iso-propyloxy)methyl]bromobenzene+Zn→2-[(Iso-propyloxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Iso-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions. It is highly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Conditions: Typically carried out in THF or other polar aprotic solvents at temperatures ranging from room temperature to 80°C.
Major Products
The major products formed from these reactions are substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
2-[(Iso-propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as electronic components and specialty chemicals.
Mechanism of Action
The compound exerts its effects through nucleophilic substitution reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
Compared to similar compounds, 2-[(Iso-propyloxy)methyl]phenylzinc bromide offers enhanced reactivity and selectivity due to the presence of the iso-propyloxy group. This makes it particularly useful in reactions requiring high precision and yield.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);propan-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-9(2)11-8-10-6-4-3-5-7-10;;/h3-6,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MRYSWSUTQHITIR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OCC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



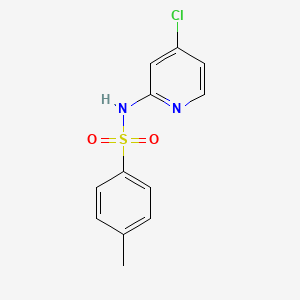
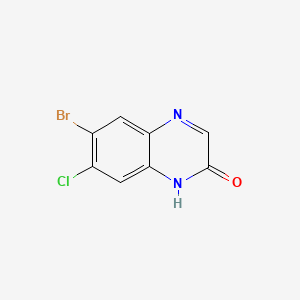

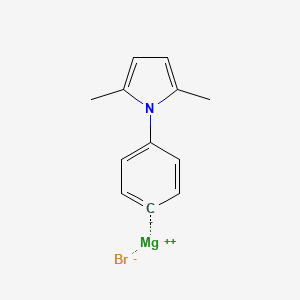
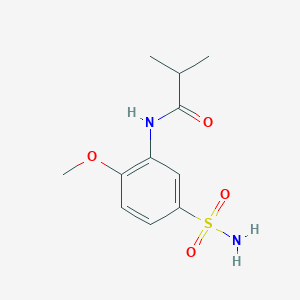
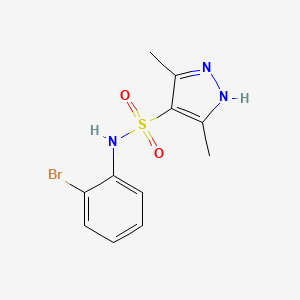
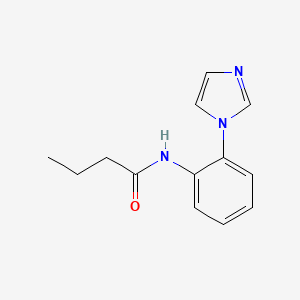
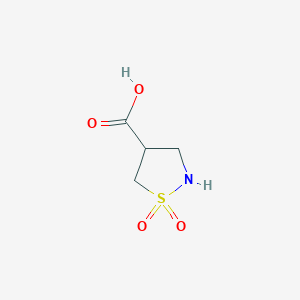
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
